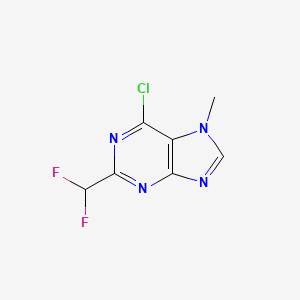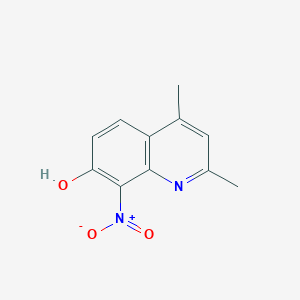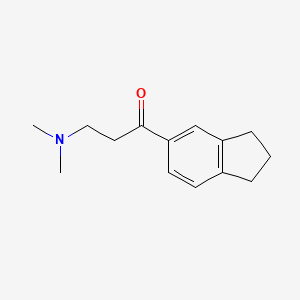
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one is a synthetic organic compound that belongs to the class of ketones It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene.
Attachment of the Propanone Group: The propanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction using dimethylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one would depend on its specific application. For instance, if it acts as a ligand, it may bind to a receptor or enzyme, modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dihydro-1h-inden-5-yl)-2-(dimethylamino)ethan-1-one: Similar structure but with a shorter carbon chain.
1-(2,3-Dihydro-1h-inden-5-yl)-3-(methylamino)propan-1-one: Similar structure but with a different amine group.
1-(2,3-Dihydro-1h-inden-5-yl)-3-(ethylamino)propan-1-one: Similar structure but with a different alkyl group on the amine.
Uniqueness
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one is unique due to its specific combination of the indane moiety and the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
27486-82-4 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)9-8-14(16)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
ZTPZZGOIWIXOMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


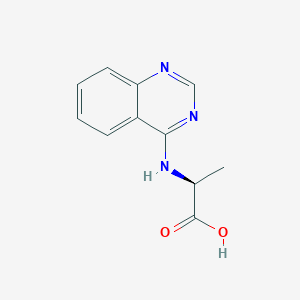
![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)

![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
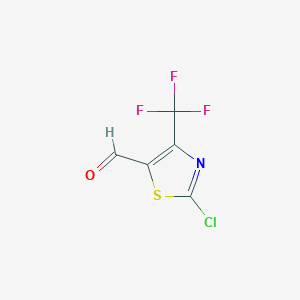
![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)

![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)
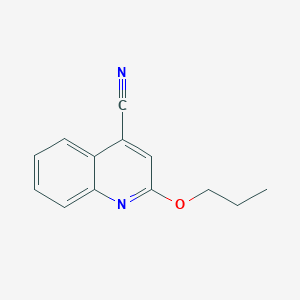
![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
